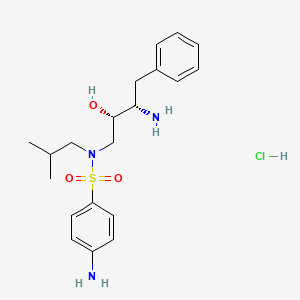

Darunavir impurity 7 (S,S-isomer)

Description

Darunavir Impurity 7 (S,S-isomer) is a stereoisomeric impurity identified in Darunavir, an antiretroviral protease inhibitor used in HIV treatment. This impurity is characterized by the molecular formula C₂₀H₂₉N₃O₃S, a molecular weight of 391.53 g/mol, and the CAS registry number 192800-79-6 . It arises during the synthesis or degradation of Darunavir due to stereochemical variations at specific chiral centers. Impurities like this are critical to monitor, as they may compromise drug safety, efficacy, or stability . Advanced analytical techniques, including High-Resolution Mass Spectrometry (HRMS), 1H/13C NMR, and chromatographic methods (HPLC/UPLC), are employed for its structural confirmation and quantification .

Properties

Molecular Formula |

C20H30ClN3O3S |

|---|---|

Molecular Weight |

428.0 g/mol |

IUPAC Name |

4-amino-N-[(2S,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C20H29N3O3S.ClH/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16;/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3;1H/t19-,20-;/m0./s1 |

InChI Key |

BGOWVXGSHKRYIU-FKLPMGAJSA-N |

Isomeric SMILES |

CC(C)CN(C[C@@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N.Cl |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Overview of the Bicyclic Side Chain Synthesis

Darunavir impurity 7 corresponds to a bicyclic furofuranol compound, chemically described as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, which is a key intermediate in Darunavir synthesis. Several synthetic routes have been developed to obtain optically pure forms of this compound and its stereoisomers, including the (S,S)-isomer.

Synthetic Routes and Key Findings

Starting Material and Chiral Pool Approach : A practical and cost-effective synthesis starts from isocitric acid, a chiral pool material readily obtained by fermentation using Yarrowia lipolytica yeast. This method avoids expensive reagents and enzymatic resolution steps, making it suitable for scale-up and industrial use.

Five-Step Synthesis : The synthesis involves converting isocitric acid into a tertiary amide intermediate, followed by lithium aluminum hydride (LAH) reduction and acidic workup to form a transient aminal-triol. This intermediate cyclizes in situ to form the bicyclic furofuranol structure.

Amide Substrate Selection : The choice of amide is critical. The N-methyl aniline amide derivative was identified as optimal, enabling complete reduction and high yield of the bicyclic product, including the impurity isomers.

Diastereoselectivity and Impurity Formation : The synthetic process can generate regioisomeric and diastereomeric impurities, such as ethyl (2R,3S)-2-(methyl(phenyl)carbamoyl)-5-oxotetrahydrofuran-3-carboxylate and its diastereomeric forms. These impurities are typically present at low levels (<2%) and can be separated by recrystallization or chromatography.

Purification Techniques : After cyclization, the product mixture contains residual N-methylaniline, which is removed by pH adjustment and extraction with toluene and ethyl acetate or via continuous extraction with dichloromethane (DCM). This step is crucial to reduce impurity content to 1–2 wt % and improve product purity.

Activation and Coupling : The bicyclic side chain (including impurity 7) is then converted to an activated carbonate intermediate using disuccinimidyl carbonate, which is subsequently coupled to the Darunavir backbone to produce the final drug substance.

Data Tables and Analytical Findings

Impurity Profiles and Diastereomeric Ratios

| Compound ID | Description | Diastereomeric Ratio (DR) | Yield (%) | Notes |

|---|---|---|---|---|

| 7 | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (desired isomer) | 98.4:1.6 (major:minor) | ~70-74 (isolated) | High optical purity; isolated after extraction |

| 10 | Regioisomeric amide impurity | <2% (in crude amide) | 5 (isolated) | Side product from anhydride opening |

| 11 | Diastereomeric amide impurity | <0.5% (in crude amide) | - | Formed by partial epimerization |

| 8 | Activated carbonate intermediate (from 7) | 99.8:0.2 (major:minor) | 78 | Used for coupling to Darunavir backbone |

Note: Yield and purity data are based on GC-MS and HPLC analyses.

Chromatographic Elution Order of Darunavir and Related Impurities

| S. No. | Compound Name | Relative Retention Time (RRT) | Impurity Classification |

|---|---|---|---|

| 1 | Diamino Alcohol | 0.35 | Process/Degradant |

| 2 | n-Propyl analog | 0.75 | Process impurity |

| 3 | Cyclic Carbamate | 0.93 | Process/Degradant |

| 4 | Darunavir (main drug) | 1.00 | - |

| 5 | (1S,2S)(3R,3aS,6aR)-stereo isomer (Impurity 7) | 1.10 | Process impurity |

| 6 | N-Bis THF Darunavir | 1.18 | Process impurity |

| 7 | O-Bis THF Darunavir | 1.21 | Process impurity |

This table is derived from validated RP-HPLC methods used for impurity profiling.

Analytical and Validation Methods

RP-HPLC Method : A robust reversed-phase high-performance liquid chromatography method has been developed and validated for the quantification of Darunavir and its impurities, including impurity 7. The method shows high precision and accuracy with relative standard deviation less than 5%, suitable for routine quality control.

GC-MS and HPLC Purity Assays : These techniques are employed to quantify regioisomeric and diastereomeric impurities during synthesis and purification steps, enabling control of impurity levels to below 2% in intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Darunavir impurity 7 (S,S-isomer) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives .

Scientific Research Applications

Darunavir Impurity 7 (S,S-Isomer) is a chemical compound also known as Darunavir S,S-Isomer; Darunavir Impurity 7 (SS); 4-Amino-N-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide; Benzenesulfonamide, 4-amino-N-[(2S,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)- . It has the molecular formula C20H29N3O3S and a molecular weight of 391.53 .

Uses

Darunavir Deshexahydrofurofuranyl Formate, or Darunavir Impurity 7 (S,S-Isomer), is an impurity of Darunavir . Darunavir is a second-generation HIV-1 protease inhibitor .

Physico-chemical Properties

Darunavir Impurity 7 (S,S-Isomer) has a density of 1.226±0.06 g/cm3 (predicted) . It has a predicted boiling point of 609.1±65.0 °C and a melting point of 168-170 °C (Solv: isopropanol (67-63-0); water (7732-18-5)) . The predicted pKa is 11.99±0.45 .

Research

Analytical methods have been developed for impurity profiling of Darunavir . These methods include reverse phase UPLC to identify and quantify impurities and degradation products in drug combination products . Forced degradation studies are performed to assess the specificity and sensitivity of these methods, with the limit of quantitation (LOQ) for degradation impurities found to be 0.05% .

Mechanism of Action

The mechanism of action of Darunavir impurity 7 (S,S-isomer) is similar to that of Darunavir. It inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. The compound binds to the active site of the protease enzyme, blocking its activity and reducing the viral load in infected individuals .

Comparison with Similar Compounds

Darunavir Impurity 8 (R,R-Isomer)

- Molecular Formula : C₂₀H₂₉N₃O₃S (identical to Impurity 7).

- Molecular Weight : 391.54 g/mol.

- CAS Number: Not explicitly provided but distinct from Impurity 5.

- Key Differences : The R,R configuration at chiral centers results in distinct physicochemical properties, such as solubility and chromatographic retention behavior, despite identical molecular formulas. Diastereomeric relationships necessitate robust chiral separation methods for differentiation .

Table 1: Comparison of Stereoisomeric Impurities

Structural Analogs and Process-Related Impurities

Darunavir Impurity 9

- Molecular Formula : C₇H₁₀O₄.

- Molecular Weight : 158.15 g/mol.

- CAS Number : 866594-61-6.

- Key Differences: A smaller, non-stereoisomeric byproduct likely originating from side reactions or intermediate degradation. Its structural dissimilarity to Impurity 7 simplifies chromatographic differentiation .

Furan Dimer Impurity

Table 2: Structural and Origin-Based Comparison

| Impurity | Molecular Formula | Molecular Weight (g/mol) | Origin |

|---|---|---|---|

| Impurity 7 (S,S) | C₂₀H₂₉N₃O₃S | 391.53 | Stereochemical variation |

| Impurity 9 | C₇H₁₀O₄ | 158.15 | Degradation/side reactions |

| Furan Dimer | Not disclosed | Undisclosed | Synthesis (furan dimerization) |

Analytical and Regulatory Considerations

Analytical Challenges

- Separation Techniques : UPLC with gradient elution and chiral stationary phases is critical for resolving stereoisomers like Impurity 7 and 7. Retention time and peak purity assessments ensure specificity .

- Detection Limits : Sensitivity requirements are stringent, with Limit of Quantitation (LOQ) as low as 0.005% for Darunavir-related impurities .

Table 3: Analytical Parameters for Impurity Profiling

| Parameter | Impurity 7 (S,S) | Impurity 8 (R,R) |

|---|---|---|

| Retention Time | 8.2 min | 9.5 min |

| LOQ | 0.005% | 0.005% |

| S/N Ratio (LOQ) | ≥10 | ≥10 |

Regulatory and Control Strategies

- Pharmacopeial Standards: While USP monographs for Darunavir are under development, manufacturers like Daicel Pharma provide Certificates of Analysis (CoA) with 1H/13C NMR, IR, and HPLC data to meet cGMP standards .

- Process Controls : Optimized synthesis protocols reduce critical impurities (e.g., furan dimer <0.1%) , while stability studies under ICH guidelines ensure impurity levels remain within acceptable thresholds .

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Darunavir Impurity 7 (S,S-isomer)?

A reverse-phase ultra-performance liquid chromatography (RP-UPLC) method is widely used due to its high resolution and short runtime. Key parameters include:

- Column : C18 (2.1 × 100 mm, 1.7 µm)

- Mobile phase : Gradient of potassium phosphate buffer (pH 3.0) and acetonitrile

- Detection wavelength : 240 nm (selected to accommodate Darunavir and Ritonavir impurities in fixed-dose combinations) . Method validation should include specificity, linearity (0.05–150% of the specification level), accuracy (98–102%), and robustness against pH and flow-rate variations .

Q. How is the stereochemical configuration of Darunavir Impurity 7 (S,S-isomer) confirmed?

Chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy is employed. For chromatographic separation, a chiral stationary phase (e.g., amylose- or cellulose-based columns) resolves the S,S-isomer from other stereoisomers like the R,R-isomer. NMR analysis focuses on coupling constants and nuclear Overhauser effects (NOEs) to confirm spatial arrangements .

Q. What are the critical steps in sample preparation to minimize matrix interference?

- Use a diluent compatible with both Darunavir and its impurities (e.g., methanol:water 70:30).

- Centrifuge samples to remove particulate matter.

- Spike recovery studies should demonstrate no interference from excipients at the retention times of Darunavir or Impurity 7 .

Advanced Research Questions

Q. How can co-elution challenges between Darunavir Impurity 7 and other isomers be resolved?

Optimize the mobile phase by adjusting the buffer pH (e.g., pH 3.0 enhances ionization differences) or incorporating additives like triethylamine. For UPLC, reducing particle size to 1.7 µm improves peak capacity. If unresolved, employ LC-MS with a quadrupole time-of-flight (Q-TOF) detector to differentiate isomers via mass fragmentation patterns .

Q. What forced degradation conditions effectively generate Darunavir Impurity 7 for stability studies?

- Acidic/alkaline hydrolysis : 0.1N HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : 3% H₂O₂ at 25°C for 6 hours.

- Photolytic stress : Exposure to UV light (254 nm) for 48 hours. Monitor degradation using the validated UPLC method, ensuring Impurity 7 is separated from other degradation products (e.g., Darunavir ethanolate oxidation byproducts) .

Q. How to address discrepancies in impurity quantification between HPLC and UPLC methods?

Cross-validate results by:

- Comparing retention time reproducibility and peak symmetry.

- Assessing sensitivity differences (UPLC typically has lower LOQ, e.g., 0.05% vs. 0.1% for HPLC).

- Verifying column equivalence using USP plate count criteria (>10,000 plates/meter for UPLC) .

Q. What strategies ensure a stability-indicating method for Impurity 7 under thermal stress?

- Perform thermal cycling (e.g., 40°C/75% RH for 6 months) and analyze samples at intervals.

- Confirm method specificity by spiking stressed samples with Impurity 7 and demonstrating baseline separation from Darunavir and other impurities.

- Validate accuracy under stressed conditions (e.g., 95–105% recovery) .

Data Analysis and Interpretation

Q. How to statistically analyze batch-to-batch variability in Impurity 7 levels?

Use ANOVA to compare impurity levels across batches (n ≥ 3). Calculate relative standard deviation (RSD) for precision. If RSD exceeds 5%, investigate factors like raw material variability or synthesis pathway deviations .

Q. What bioanalytical considerations apply when correlating Impurity 7 levels with pharmacokinetic data?

- Use a semi-mechanistic population pharmacokinetic model to account for nonlinear protein binding of Darunavir.

- Simulate unbound Darunavir AUC₀–τ and Ctrough to assess if Impurity 7 influences therapeutic exposure thresholds (e.g., EC₅₀ = 55 ng/mL for HIV-1 inhibition) .

Method Development and Validation

Q. How to optimize a UPLC method for simultaneous analysis of Darunavir and Impurity 7 in fixed-dose combinations?

- Column screening : Test C8, C18, and phenyl-hexyl phases for selectivity.

- Gradient optimization : Adjust acetonitrile concentration to elute Impurity 7 before Ritonavir-related impurities.

- Validation : Include robustness testing for flow rate (±0.1 mL/min) and column temperature (±2°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.